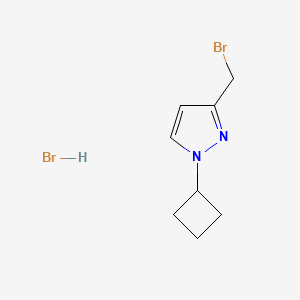

3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide

Description

3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative featuring a cyclobutyl substituent and a hydrobromide counterion. Pyrazole-based compounds are widely studied for their diverse pharmacological and synthetic applications, including roles as intermediates in drug development and catalysis .

Properties

Molecular Formula |

C8H12Br2N2 |

|---|---|

Molecular Weight |

296.00 g/mol |

IUPAC Name |

3-(bromomethyl)-1-cyclobutylpyrazole;hydrobromide |

InChI |

InChI=1S/C8H11BrN2.BrH/c9-6-7-4-5-11(10-7)8-2-1-3-8;/h4-5,8H,1-3,6H2;1H |

InChI Key |

SHJCBJDEECTHHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=CC(=N2)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-cyclobutyl-1H-pyrazole with bromomethyl bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or other oxidation products.

Scientific Research Applications

3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The cyclobutyl group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[3-(Bromomethyl)phenyl]thiophene (CAS: 85553-44-2)

- Structure : Replaces the pyrazole ring with a thiophene (sulfur-containing heterocycle) and lacks a cyclobutyl group.

- Properties : Melting point = 57°C; molecular weight = 253.16 g/mol; purity = 97% .

- Key Differences: Thiophene’s aromaticity and sulfur atom may confer distinct electronic properties compared to pyrazole’s dual nitrogen atoms.

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate

- Structure : Features a triazole ring (three nitrogen atoms) instead of pyrazole, with a bromomethylphenyl substituent.

- Properties : Melting point >280°C (decomposition); molecular weight = 318.99 g/mol .

- Key Differences : The triazole ring’s increased nitrogen content enhances hydrogen-bonding capacity, likely improving thermal stability. The hydrobromide hydrate form increases hygroscopicity compared to the anhydrous target compound.

3-(Bromomethyl)Pyridine Hydrobromide (CAS: 4916-55-6)

- Structure : Pyridine ring (one nitrogen) with bromomethyl and hydrobromide groups.

- Key Differences : Pyridine’s basic nitrogen contrasts with pyrazole’s weakly acidic NH group. The dual bromine atoms (one in bromomethyl, one in hydrobromide) may increase molecular weight and density compared to the target compound.

5-Bromo-1-cyclobutylpyridin-2(1H)-one

- Structure: Pyridinone (ketone-containing pyridine) with a cyclobutyl group.

- Key Differences: The pyridinone’s carbonyl group enhances electrophilicity at the α-position, whereas the pyrazole’s bromomethyl group directs reactivity toward nucleophilic substitutions.

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structure : Pyrazole with bromophenyl and aldehyde substituents.

- Properties : Demonstrated anti-bacterial, anti-tumour, and anti-viral activities in related derivatives .

- Key Differences : The aldehyde group provides a reactive site for condensation reactions, unlike the bromomethyl group in the target compound. The phenyl substituents may enhance lipophilicity, affecting membrane permeability in biological systems.

Biological Activity

3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and applications in various scientific research areas.

Chemical Structure and Synthesis

The chemical formula for this compound is CHBrN. The synthesis typically involves the bromination of a precursor compound, such as 1-cyclobutyl-1H-pyrazole, using bromomethane in the presence of a catalyst under reflux conditions. This method can be optimized for industrial production using continuous flow reactors to enhance yield and minimize environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzymatic activity. The structural rigidity provided by the cyclobutyl-pyrazole core enhances binding affinity and selectivity for these targets.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:

- Lactate Dehydrogenase Inhibition : Research has shown that pyrazole-based compounds can inhibit lactate dehydrogenase (LDH) in cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma), leading to reduced cellular lactate output and inhibited cell growth .

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders or cancer .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its unique structure allows it to act as a building block for more complex molecules, including heterocycles and natural product analogs.

Organic Synthesis

In organic synthesis, this compound is utilized for creating derivatives through substitution reactions. The bromomethyl group can be replaced with other nucleophiles, enabling the development of new chemical entities with tailored biological activities.

Industrial Applications

The compound also finds use in agrochemicals and materials science, where it contributes to the development of advanced materials and polymers. Its properties make it suitable for applications requiring specific chemical functionalities.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromomethyl group, cyclobutyl-pyrazole core | Enzyme inhibition, potential anticancer activity |

| 3-Methyl-1-cyclobutyl-1H-pyrazole | Lacks bromomethyl group | Lower enzyme inhibition potential |

| 5-(Bromomethyl)-1H-pyrazole | Different substituent pattern | Varies based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.